molecular formula C15H13N7O2S B2564799 6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 1904178-39-7

6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Katalognummer: B2564799
CAS-Nummer: 1904178-39-7
Molekulargewicht: 355.38
InChI-Schlüssel: VASUORWDZPIYBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H13N7O2S and its molecular weight is 355.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a novel heterocyclic compound that has been studied for its potential biological activities. This article provides an overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocycles characterized by the presence of triazole and pyridazine moieties. Its structure is complex and contributes to its diverse biological activities. The presence of thiophene and tetrahydropyridazine rings enhances its pharmacological potential.

Research indicates that compounds similar to this one may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many heterocyclic compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Antimicrobial Activity : The presence of triazole rings is associated with antimicrobial properties, making such compounds potential candidates for treating infections.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds may interact with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole-pyridazine compounds exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds similar to the target molecule showed IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines, indicating potent anticancer effects .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Research indicates that related triazole compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Similar derivatives have shown efficacy against fungal pathogens, making them potential candidates for antifungal therapy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a related compound in a murine model. The results indicated a substantial reduction in tumor size compared to controls, supporting the hypothesis that these compounds can effectively inhibit tumor growth .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of triazole derivatives. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against pathogenic bacteria, demonstrating their potential as therapeutic agents .

Data Summary Table

Biological Activity IC50/MIC Values Reference
Anticancer (various lines)1.35 - 2.18 μM
Antibacterial (e.g., E. coli)0.5 μg/mL
Antifungal (various strains)Not specified

Wissenschaftliche Forschungsanwendungen

Research indicates that derivatives of pyridazine compounds often exhibit significant biological activities, including:

  • Anticancer effects
  • Antimicrobial properties
  • Neuroprotective effects

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives of pyridazine compounds exhibited cytotoxic effects against various cancer cell lines. The compound showed significant inhibition against colorectal (HCT-116) and breast (MCF-7) cancer cell lines.
    CompoundCell LineIC50 (μM)
    6-oxo-N...MCF-710.39
    6-oxo-N...HCT-1166.90
    DoxorubicinMCF-719.35
    These results suggest that the compound exhibits notable cytotoxicity and may outperform standard chemotherapy drugs like doxorubicin in certain contexts.
  • Mechanism of Action : Preliminary investigations into the mechanism by which this compound exerts its anticancer effects suggest that electron-withdrawing groups enhance cytotoxicity. This indicates that structural modifications can significantly influence biological activity.

Other Therapeutic Applications

Beyond anticancer properties, the compound's unique structure suggests potential applications in other therapeutic areas:

  • Antimicrobial Activity : Similar compounds have shown promise against bacterial and fungal strains, indicating potential for development as antimicrobial agents.

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing a series of pyridazine derivatives and evaluating their biological activities. The synthesized compounds were characterized using spectroscopic methods to confirm their structures before proceeding to bioassays.
  • In Vivo Studies : Animal model studies are essential to evaluate the pharmacokinetics and bioavailability of the compound. Such studies would provide insights into its effectiveness in a living system and help in understanding dosage requirements.

Eigenschaften

IUPAC Name

6-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O2S/c23-14-6-4-10(17-20-14)15(24)16-8-13-19-18-12-5-3-9(21-22(12)13)11-2-1-7-25-11/h1-3,5,7H,4,6,8H2,(H,16,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASUORWDZPIYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.